3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole
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Overview
Description
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.3 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a 4-methylphenylsulfanyl group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-Pyrazole: Lacks the 4-methylphenylsulfanyl group, making it less complex.
4-Methylphenylsulfanyl-1H-Pyrazole: Similar structure but without the methyl group on the pyrazole ring.
5-Methyl-4-(p-tolylthio)-1H-Pyrazole: Another derivative with a different substitution pattern
Uniqueness
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)14-11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYKOZKXULLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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